Glucoiberin

Description

Overview of Glucosinolate Classification and Biosynthetic Origins

Glucosinolates are organic compounds that share a common core structure consisting of a β-D-thioglucose group, a sulfonated oxime moiety, and a variable side chain derived from an amino acid. frontiersin.orgnih.gov Based on the precursor amino acid, glucosinolates are broadly classified into three main groups:

Aliphatic Glucosinolates: Derived from alanine, leucine (B10760876), isoleucine, methionine, or valine. mdpi.comfrontiersin.org

Indolic Glucosinolates: Derived from tryptophan. mdpi.comfrontiersin.org

Aromatic Glucosinolates: Derived from phenylalanine or tyrosine. frontiersin.org

The biosynthesis of glucosinolates is a complex process involving chain elongation of the precursor amino acid, followed by the formation of the core glucosinolate structure and subsequent secondary modifications of the side chain. frontiersin.org

The Position and Significance of Glucoiberin within the Glucosinolate Spectrum

This compound is classified as an aliphatic glucosinolate. foodb.cahmdb.ca Its chemical name is 3-(methylsulfinyl)propyl glucosinolate. phytohub.eu It is a major glucosinolate found in several Brassica oleracea varieties, including kale, cabbage, cauliflower, and broccoli. nih.govmedchemexpress.comacademicjournals.orgjst.go.jp The presence and concentration of this compound can vary depending on the plant's genetics, developmental stage, and environmental conditions. academicjournals.orgnih.gov

The significance of this compound lies in its role as a precursor to bioactive compounds. When plant tissues are damaged, for instance by chewing, the enzyme myrosinase hydrolyzes glucosinolates into various products, including isothiocyanates. mdpi.comjst.go.jp In the case of this compound, this hydrolysis yields iberin (B1674146). mdpi.com

Historical Developments in this compound Research

Historically, research on glucosinolates focused on their role in plant defense and their impact on the flavor of cruciferous vegetables. nih.gov Early studies identified and quantified the various glucosinolates present in different cabbage varieties, with this compound being noted as a significant component in some cultivars. academicjournals.org

More recent research has delved into the genetic control of glucosinolate biosynthesis. Studies have identified specific genes, such as the AOP2 gene, which is involved in the conversion of this compound to another glucosinolate called sinigrin (B192396) in some Brassicaceae species. nih.gov Furthermore, the metabolism of this compound by human gut bacteria has become a subject of investigation, revealing that certain bacteria can bioconvert it into other compounds. nih.gov This highlights the complex interactions between dietary glucosinolates and the gut microbiome.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C11H21NO10S3 | medchemexpress.combiosynth.com |

| Molecular Weight | 423.48 g/mol | foodb.camedchemexpress.com |

| IUPAC Name | {[(E)-(4-methanesulfinyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl}butylidene)amino]oxy}sulfonic acid | foodb.ca |

| CAS Number | 554-88-1 | medchemexpress.com |

| Melting Point | 142 °C | biosynth.com |

| Classification | Alkylglucosinolate | foodb.cahmdb.ca |

Natural Abundance and Specific Plant Sources of this compound

This compound is predominantly found in vegetables of the Brassica genus, within the Brassicaceae family. jst.go.jp Its presence is notable in many common dietary vegetables.

Research has identified this compound in several varieties of Brassica oleracea, including cabbage, broccoli, and cauliflower. jst.go.jpdoi.orgnih.gov It is also a known constituent of kale (Brassica oleracea acephala group) and Brussels sprouts. acs.orgresearchgate.net While it is often a minor glucosinolate compared to others like sinigrin or glucobrassicin (B1234704) in some cabbage varieties, its presence is consistent. academicjournals.org

The concentration of this compound can vary significantly among different cultivars of the same vegetable. For instance, while most broccoli cultivars contain modest levels of this compound, the 'Bordeaux' purple sprouting broccoli cultivar is distinguished by an exceptionally high concentration of this compound. researchgate.net Similarly, studies on white head cabbages (Brassica oleracea var. capitata sub.var. alba) have shown that the content of this compound can differ among various genotypes, highlighting the genetic influence on its accumulation. academicjournals.org

Table 1: Presence of this compound in Selected Brassicaceae Cultivars This table is interactive. You can sort and filter the data.

| Genus | Species | Common Name | Cultivar/Variety | This compound Presence | Reference(s) |

|---|---|---|---|---|---|

| Brassica | oleracea | Cabbage | Various white cabbage genotypes | Present | doi.orgacademicjournals.org |

| Brassica | oleracea | Broccoli | General cultivars | Present | doi.orgresearchgate.net |

| Brassica | oleracea | Broccoli | 'Bordeaux' (purple sprouting) | Exceptionally High | researchgate.net |

| Brassica | oleracea | Cauliflower | General cultivars | Present | doi.orgnih.gov |

| Brassica | oleracea | Kale | acephala group | Present | acs.orgscribd.com |

| Brassica | oleracea | Brussels Sprouts | General cultivars | Present | researchgate.net |

The distribution of this compound is not uniform throughout the plant; its concentration varies depending on the specific organ and the developmental stage of the plant. doi.orgplos.org Generally, glucosinolate levels can differ substantially between roots, leaves, stems, sprouts, and seeds. doi.orgdoc-developpement-durable.orgorgprints.org

In kale, this compound has been identified in the leaves, and its concentration can change as the plant ages. acs.orgscribd.com Studies have shown that total glucosinolate content in the leaves of B. oleracea tends to increase from the seedling stage to early flowering. acs.orgscribd.com Following this stage, the concentration of aliphatic glucosinolates, the group to which this compound belongs, may decrease in the leaves while increasing in the flower buds. acs.org

Young sprouts of Brassicaceae vegetables are often recommended for their high glucosinolate content. orgprints.org Research indicates that roots and sprouts can have higher concentrations of these compounds compared to other plant parts. orgprints.orgnih.gov The preferential accumulation in certain organs is considered a defense strategy, concentrating these compounds where they are most needed for the plant's survival and fitness at a given time. orgprints.org For example, glucosinolates are known to accumulate in S-cells, which are located near the phloem, suggesting a role in protecting the plant's vascular system. core.ac.uk

Table 2: General Distribution of Glucosinolates (including this compound) in Plant Organs This table is interactive. You can sort and filter the data.

| Plant Organ | General Glucosinolate Concentration | Specific Notes on this compound | Reference(s) |

|---|---|---|---|

| Roots | Generally high, especially in early growth stages | Highest diversity and content of glucosinolates often found here. | doc-developpement-durable.orgorgprints.orgnih.govmdpi.com |

| Leaves | Varies with plant age and environmental stress | Found in kale leaves; concentration changes with plant development. | acs.orgscribd.commdpi.com |

| Sprouts | Often higher than in mature plants | - | orgprints.orgnih.gov |

| Buds | Can show a large increase in concentration | Aliphatic glucosinolates increase in flower buds as they decrease in leaves. | acs.orgdoc-developpement-durable.org |

| Seeds | Can have high concentrations | - | orgprints.org |

Distribution Across Brassicaceae Genera and Cultivars

Genetic Determinants Influencing this compound Content

The synthesis and accumulation of this compound are strongly controlled by genetic factors. jst.go.jpnih.gov The profile and quantity of glucosinolates, including this compound, are determined by a complex network of genes encoding enzymes for amino acid chain elongation, core structure formation, and side-chain modifications. mdpi.com

In Brassica oleracea, three main loci have been identified that significantly influence the profile of aliphatic glucosinolates: GSL-PRO, GSL-ELONG, and GSL-ALK. plos.orgfrontiersin.org The GSL-ALK locus, in particular, plays a crucial role. It encodes a 2-oxoglutarate-dependent dioxygenase that is responsible for the conversion of methylsulfinylalkyl glucosinolates into alkenyl glucosinolates. frontiersin.org The expression of the GSL-ALK gene is correlated with the production of certain glucosinolates and has been shown to have a significant positive correlation with the expression of other genes in the biosynthetic pathway. frontiersin.org

Divergent selection experiments have provided direct evidence for the high heritability of this compound content. In a study involving kale, scientists were able to successfully select for both increased and decreased concentrations of this compound in the leaves over several generations. frontiersin.org This demonstrates that there is significant genetic variation for this trait within the species, which can be utilized in breeding programs to develop cultivars with modified this compound levels. academicjournals.org

Environmental and Agronomic Factors Modulating this compound Accumulation

While genetics provide the blueprint for this compound production, environmental and agronomic factors significantly modulate the final concentration in the plant. jst.go.jpacademicjournals.org

Plants often respond to harmful environmental conditions by altering their secondary metabolism, which can lead to an accumulation of phytochemicals like glucosinolates. maxapress.com

Drought: Water stress has been shown to have a significant impact on glucosinolate content. mdpi.com In several Brassica species, drought conditions lead to an increase in the accumulation of glucosinolates. mdpi.comresearchgate.net Specifically, drought-stressed broccoli and cauliflower plants exhibit higher levels of these compounds in their leaves compared to their roots. mdpi.commdpi.com This accumulation under drought is considered part of the plant's osmotic adjustment response. nih.gov

Salinity: Soil salinity is another stressor that can trigger an increase in glucosinolate accumulation in Brassica plants. researchgate.net

UV Radiation: Increased exposure to ultraviolet (UV) radiation can also lead to a considerable increase in the accumulation of glucosinolates. researchgate.net

Temperature: Temperature plays a complex role. Moderately high growth temperatures (e.g., 21/15 °C day/night) have been associated with greater glucosinolate concentrations compared to lower temperatures (15/9 °C). mdpi.com However, excessively high temperatures, especially when combined with intense sun exposure, can lead to a reduction in various glucosinolates, including this compound. mdpi.comresearchgate.net

The availability of key nutrients in the soil is a critical factor governing the synthesis of this compound.

Sulfur (S): As sulfur is a fundamental component of the glucosinolate structure, its availability is paramount for their biosynthesis. mdpi.comresearchgate.net An increased supply of sulfur generally enhances the synthesis of aliphatic glucosinolates. researchgate.net Conversely, sulfur deficiency can sharply reduce the levels of these compounds. mdpi.commdpi.com

Nitrogen (N): Nitrogen is another essential element in the glucosinolate molecule. mdpi.com The interplay between nitrogen and sulfur fertilization significantly affects this compound levels. mdpi.com Research on cabbage has shown that the concentration of this compound was lowest in treatments that did not receive sulfur fertilizer, regardless of the nitrogen level. mdpi.com Furthermore, interactions between the two nutrients were significant; applying sulfur at low nitrogen rates led to an increase in this compound levels. mdpi.com Some studies suggest that a combination of low nitrogen and high sulfur supply can particularly enhance the accumulation of aliphatic glucosinolates in Brassica species. jst.go.jpresearchgate.net

Table 3: Summary of Environmental and Agronomic Effects on this compound This table is interactive. You can sort and filter the data.

| Factor | Condition | General Effect on this compound/Aliphatic Glucosinolates | Reference(s) |

|---|---|---|---|

| Abiotic Stress | |||

| Drought | Increased water stress | Increase | mdpi.commdpi.comresearchgate.net |

| Salinity | Increased salt levels | Increase | researchgate.net |

| UV Radiation | Increased exposure | Increase | researchgate.net |

| Temperature | Excessively high | Decrease | mdpi.comresearchgate.net |

| Nutrient Availability | |||

| Sulfur (S) | High supply | Increase | researchgate.net |

| Sulfur (S) | Deficiency | Decrease | mdpi.commdpi.com |

| Nitrogen (N) | Low N / High S | Increase | jst.go.jpresearchgate.net |

| Nitrogen (N) & Sulfur (S) | Interaction | Application of S at low N rates increases this compound. | mdpi.com |

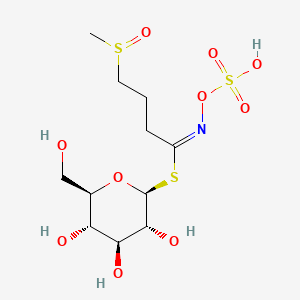

Structure

2D Structure

Propriétés

Numéro CAS |

554-88-1 |

|---|---|

Formule moléculaire |

C11H21NO10S3 |

Poids moléculaire |

423.5 g/mol |

Nom IUPAC |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-methylsulfinyl-N-sulfooxybutanimidothioate |

InChI |

InChI=1S/C11H21NO10S3/c1-24(17)4-2-3-7(12-22-25(18,19)20)23-11-10(16)9(15)8(14)6(5-13)21-11/h6,8-11,13-16H,2-5H2,1H3,(H,18,19,20)/t6-,8-,9+,10-,11+,24?/m1/s1 |

Clé InChI |

PHYYADMVYQURSX-GEINXPCQSA-N |

SMILES isomérique |

CS(=O)CCC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

SMILES canonique |

CS(=O)CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |

Synonymes |

glucoiberin |

Origine du produit |

United States |

Occurrence and Distribution of Glucoiberin in Biological Systems

Effects of Cultivation Practices

The concentration of Glucoiberin, a type of aliphatic glucosinolate found in Brassica vegetables, is not static; it is significantly influenced by a variety of agricultural and environmental factors throughout the plant's life cycle. tandfonline.com These pre-harvest factors, ranging from soil management and fertilization to environmental conditions like temperature and water availability, play a crucial role in the biosynthesis and accumulation of this compound. tandfonline.comnih.gov

Research indicates that agricultural practices can be intentionally modified to influence the glucosinolate profile, including the levels of this compound. reading.ac.uk The choice of cultivar, fertilization strategy, water regimen, harvest time, light exposure, and local temperature are all critical factors that can impact the quantity of this compound produced by the plant. reading.ac.uk

A comparative study of Romanian Brassica vegetables examined the difference between organic and conventional agricultural practices. researchgate.net In cauliflower, aliphatic derivatives including Sinigrin (B192396) and this compound were the major glucosinolates found. researchgate.net Similarly, in red cabbage grown under both conventional and organic systems, this compound was identified as one of the main aliphatic glucosinolates alongside Glucoraphanin (B191350). researchgate.net Another study comparing broccoli grown under fully organic versus fully conventional management found no significant difference in the concentration of aliphatic glucosinolates like this compound, although levels of certain indolyl glucosinolates were higher under organic cultivation. irishorganicassociation.ie

Table 1: Effect of Agricultural Practices on this compound Content in Brassica Vegetables

Below is an interactive table summarizing research findings on how different cultivation methods affect this compound levels.

| Cultivation Factor | Plant | Effect on this compound Content | Reference |

| Organic vs. Conventional | Cauliflower | Major aliphatic glucosinolate in both systems. | researchgate.net |

| Organic vs. Conventional | Red Cabbage | Main aliphatic glucosinolate in both systems. | researchgate.net |

| Organic vs. Conventional | Broccoli | No significant difference observed. | irishorganicassociation.ie |

| Nitrogen Fertilization | Broccoli | Lower content with organic N vs. mineral N. | scu.edu.au |

| Seed Enrichment | Kale Sprouts | Increased content with selenium compound additives. | nih.gov |

Environmental conditions during the growing season are significant determinants of glucosinolate content. tandfonline.com Seasonal variations, which encompass changes in temperature, light intensity, and duration of daylight, have a dynamic effect on glucosinolate synthesis. nih.govmaxapress.com Many studies suggest that Brassica crops grown in the spring tend to have higher glucosinolate concentrations, which is attributed to favorable conditions such as intermediate temperatures, high light intensity, longer days, and dry conditions. tandfonline.comnih.gov

The concentration of this compound also varies depending on the developmental stage of the plant. maxapress.com It is a general trend that total glucosinolate content increases as the plant moves from the vegetative to the reproductive and maturity stages. tandfonline.com However, sprouts and microgreens often contain significantly higher concentrations of glucosinolates than mature vegetables. researchgate.net

In a study on broccoli sprouts, this compound was one of the primary glucosinolates detected, alongside Glucoraphanin and Glucoerucin. dpi.qld.gov.au The concentration of these compounds can, however, be influenced by the specific cultivar and the initial levels in the seed. dpi.qld.gov.au Research on kale has also shown this compound to be a predominant glucosinolate in both fresh and processed forms, including in beverages made from kale. mdpi.com

Table 2: Research Findings on this compound Content Across Different Studies and Conditions

| Plant | Condition / Part | Findings on this compound | Reference |

| Kale | Baby Greens | Identified as a dominant glucosinolate. | researchgate.net |

| Broccoli Sprouts | 7-day old sprouts | Identified as a key glucosinolate, though at lower concentrations (0.55 µmol sinigrin equivalent·g-1 FW) compared to other cultivars. | dpi.qld.gov.au |

| Kale | Fresh & Cooked | A main aliphatic glucosinolate, with an initial concentration of approx. 12 mg 100 g−1 F.W. | mdpi.com |

| Cauliflower (White) | Mature Vegetable | The predominant glucosinolate, with a mean value of 23 mg/100 g FW. | researchgate.net |

| Cauliflower (Green) | Mature Vegetable | The most abundant glucosinolate, with a mean value of 14.4 mg/100 g FW. | researchgate.net |

| Radish | Mature Vegetable | Present, alongside other glucosinolates like Dehydroerucin and Glucoraphanin. | researchgate.net |

| Red Cabbage | Mature Vegetable | Detected among ten other glucosinolates. | nih.govresearchgate.net |

| Kale Sprouts | Seed Soaking Treatment | Content increased when seeds were soaked in solutions with selenium compounds. | nih.gov |

Cultivation practices can extend to pre-sowing treatments designed to enhance the phytochemical content of the resulting plants. One study found that enriching kale sprouts by soaking the seeds in solutions containing certain selenium compounds led to an increase in this compound content compared to the control group. nih.gov This demonstrates the potential for targeted agricultural techniques to modify the chemical profile of vegetables. nih.gov

Biosynthesis and Intrinsic Metabolic Pathways of Glucoiberin

Precursor Amino Acid Pathway and Initial Elongation Steps

The biosynthetic journey of glucoiberin originates with the amino acid methionine. nih.govntnu.no To achieve the three-carbon side chain characteristic of this compound, methionine must first undergo a series of iterative chain elongation cycles. nih.govportlandpress.com This process is homologous to the pathway for leucine (B10760876) biosynthesis. oup.com

The elongation pathway consists of three core steps that are repeated for each methylene (B1212753) group (-CH2-) added to the side chain. portlandpress.com

Deamination: The process initiates with the deamination of methionine into its corresponding 2-oxo acid, 4-methylthio-2-oxobutanoate. This reaction is catalyzed by a branched-chain amino acid aminotransferase (BCAT), specifically BCAT4. nih.govoup.comencyclopedia.pub

Condensation and Isomerization: The 2-oxo acid then undergoes a condensation reaction with acetyl-CoA, catalyzed by a methylthioalkylmalate synthase (MAM). nih.govportlandpress.com The resulting 2-alkylmalic acid derivative is subsequently isomerized to a 3-alkylmalic acid derivative by an isopropylmalate isomerase (IPMI). portlandpress.comresearchgate.net

Oxidative Decarboxylation and Transamination: The 3-alkylmalic acid derivative is subjected to oxidative decarboxylation by an isopropylmalate dehydrogenase (IPMDH), yielding a chain-elongated 2-oxo acid. portlandpress.comresearchgate.net This new 2-oxo acid can either enter another round of elongation or be converted back to an amino acid via transamination, a reaction catalyzed by BCAT3, to become a substrate for the core glucosinolate pathway. encyclopedia.pub

For this compound, which has a three-carbon (C3) side chain, the precursor methionine undergoes two such elongation cycles to form the amino acid trihomomethionine. ashs.orggcirc.org The production of C3 glucosinolates is largely controlled by the activity of the MAM2 isoform of methylthioalkylmalate synthase. nih.govfrontiersin.org

Table 1: Key Enzymes in the Chain Elongation Pathway for this compound Precursors

| Enzyme | Abbreviation | Gene Example (from Arabidopsis) | Function in Pathway |

| Branched-Chain Aminotransferase 4 | BCAT4 | BCAT4 | Catalyzes the initial deamination of methionine to its corresponding 2-oxo acid. oup.comresearchgate.net |

| Methylthioalkylmalate Synthase 2 | MAM2 | MAM2 | Catalyzes the condensation step in the elongation cycles, primarily for producing C3 glucosinolate precursors. nih.govresearchgate.net |

| Isopropylmalate Isomerase | IPMI | IPMI | Catalyzes the isomerization of the 2-alkylmalic acid derivative. nih.govportlandpress.com |

| Isopropylmalate Dehydrogenase | IPMDH | IPMDH | Performs the oxidative decarboxylation to produce the chain-elongated 2-oxo acid. revista-agroproductividad.orgportlandpress.com |

| Branched-Chain Aminotransferase 3 | BCAT3 | BCAT3 | Catalyzes the final transamination of the elongated 2-oxo acid to form the amino acid precursor (trihomomethionine). encyclopedia.pub |

Core Structure Formation in this compound Biosynthesis

Once the chain-elongated amino acid, trihomomethionine, is synthesized, it enters the central glucosinolate biosynthesis pathway to form the characteristic core structure. encyclopedia.pub This pathway involves a series of enzymatic reactions that are common to aliphatic, aromatic, and indole (B1671886) glucosinolates. encyclopedia.pubmdpi.com

The formation of the this compound side chain involves a critical oxidation step, while subsequent desaturation and hydroxylation reactions can further modify it into other glucosinolates.

Aldoxime Formation: The elongated amino acid is first converted to its corresponding aldoxime by a cytochrome P450 monooxygenase of the CYP79 family. For aliphatic glucosinolates, this step is primarily catalyzed by CYP79F1. encyclopedia.pubmdpi.comfrontiersin.org

aci-Nitro Compound/Nitrile Oxide Formation: The aldoxime is then oxidized by a second cytochrome P450, CYP83A1, which is specific to methionine-derived aldoximes. encyclopedia.pubfrontiersin.org

Thiohydroximic Acid Formation: The resulting activated compound is conjugated to a sulfur donor (glutathione) and subsequently cleaved by the C-S lyase SUR1 to produce a thiohydroximic acid. encyclopedia.pubfrontiersin.orgfrontiersin.org

S-Oxygenation: After the core structure is formed (see 3.2.2), the immediate precursor to this compound, 3-methylthiopropyl glucosinolate (glucoiberverin), undergoes S-oxygenation. researchgate.net This oxidation of the sulfur atom in the side chain is catalyzed by flavin-monooxygenases (FMOs), specifically an enzyme known as FMO GS-OX, to yield the final this compound (3-methylsulfinylpropyl glucosinolate). mdpi.com

Downstream Desaturation and Hydroxylation: this compound itself serves as a substrate for further modification by 2-oxoglutarate-dependent dioxygenases of the AOP family. mdpi.com The enzyme AOP2 catalyzes a desaturation reaction, converting this compound into sinigrin (B192396) (2-propenyl glucosinolate). frontiersin.orgnih.govfrontiersin.org Alternatively, the enzyme AOP3 can hydroxylate the side chain to form 3-hydroxypropyl glucosinolate. nih.govfrontiersin.org The presence or absence of functional AOP2 or AOP3 enzymes determines whether this compound accumulates or is converted into these other forms. nih.gov

The final steps in assembling the core glucosinolate structure are glucosylation and sulfonation, which occur after the formation of the thiohydroximic acid. frontiersin.org

Glucosylation: The thiohydroximic acid intermediate is glycosylated through the addition of a glucose molecule from UDP-glucose. researchgate.net This reaction is catalyzed by a UDP-glucosyltransferase. For methionine-derived glucosinolates like this compound, the specific enzyme is UGT74C1, which creates a desulfoglucosinolate. encyclopedia.pubmdpi.com

Sulfonation: In the terminal step, the desulfoglucosinolate is sulfated by a sulfotransferase (SOT) using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate (B86663) donor. encyclopedia.pubresearchgate.net This reaction produces the complete glucosinolate structure. The sulfotransferases SOT17 and SOT18 are responsible for the sulfation of methionine-derived desulfoglucosinolates. mdpi.comresearchgate.net

Hydroxylation and Desaturation Reactions

Enzymology of this compound Biosynthesis

The biosynthesis of this compound is governed by a suite of specialized enzymes, many of which belong to large gene families with multiple isoforms that contribute to the diversity of glucosinolates in nature.

The pathway leading to this compound and its subsequent derivatives is well-defined, with most of the key enzymes identified and characterized, primarily through studies in Arabidopsis thaliana and various Brassica species.

Table 2: Summary of Key Enzymes in this compound Biosynthesis and Modification

| Enzyme Family/Name | Abbreviation | Specific Function in Relation to this compound |

| Cytochrome P450 Family 79 | CYP79F1 | Converts chain-elongated methionine derivatives (e.g., trihomomethionine) to aldoximes. frontiersin.orgfrontiersin.org |

| Cytochrome P450 Family 83 | CYP83A1 | Oxidizes aliphatic aldoximes into aci-nitro compounds or nitrile oxides. encyclopedia.pubpnas.org |

| C-S Lyase | SUR1 | Cleaves the glutathione (B108866) conjugate to form thiohydroximic acid. encyclopedia.pubfrontiersin.org |

| UDP-Glucosyltransferase | UGT74C1 | Glucosylates the thiohydroximic acid to form desulfothis compound. encyclopedia.pubmdpi.com |

| Sulfotransferase | SOT17/SOT18 | Sulfates desulfothis compound to form the intact this compound molecule. mdpi.comresearchgate.net |

| Flavin-Monooxygenase | FMO GS-OX | Oxidizes the side-chain sulfur of glucoiberverin (3-methylthiopropyl GSL) to form this compound (3-methylsulfinylpropyl GSL). mdpi.com |

| 2-Oxoglutarate-dependent Dioxygenase | AOP2 | Converts this compound to the alkenyl glucosinolate sinigrin via desaturation. nih.govfrontiersin.org |

| 2-Oxoglutarate-dependent Dioxygenase | AOP3 | Converts this compound to 3-hydroxypropyl glucosinolate via hydroxylation. nih.govfrontiersin.org |

The structural diversity of aliphatic glucosinolates is heavily influenced by the presence and activity of different enzyme isoforms within the biosynthetic pathway.

Methylthioalkylmalate Synthases (MAMs): The length of the amino acid side chain is a critical determinant of the final glucosinolate structure and is controlled by the MAM enzymes. frontiersin.org In Arabidopsis, MAM1 is required for the production of C4 glucosinolates, while the expression of MAM2 leads to the accumulation of C3 glucosinolates like this compound. nih.govresearchgate.net MAM3 is responsible for producing longer-chain glucosinolates. nih.govfrontiersin.org The variation in these genes across different plant ecotypes is a major reason for their diverse glucosinolate profiles. biorxiv.org

Cytochrome P450s (CYP79F): The CYP79F subfamily contains two key enzymes, CYP79F1 and CYP79F2. While they have partially redundant functions, they exhibit different substrate preferences. nih.gov CYP79F1 can catalyze the conversion of a wide range of chain-elongated methionines (from one to six extra carbons), making it crucial for the synthesis of both short- and long-chain aliphatic glucosinolates. frontiersin.org In contrast, CYP79F2 is specific for longer-chain precursors (penta- and hexahomomethionine). frontiersin.orgnih.gov Genetic studies have shown that a double knockout of both CYP79F1 and CYP79F2 genes completely abolishes the production of all aliphatic glucosinolates. nih.gov

AOP Isoforms (AOP2 and AOP3): The GS-AOP locus, which encodes the AOP enzymes, is a key point of metabolic divergence. frontiersin.org AOP2 and AOP3 are functionally distinct isoforms that act on the same methylsulfinylalkyl precursors, including this compound. researchgate.netfrontiersin.org Natural variation in this locus determines the final product. frontiersin.org Plant accessions with a functional AOP2 enzyme will convert this compound to sinigrin. nih.govfrontiersin.org Those with a functional AOP3 will convert it to 3-hydroxypropyl glucosinolate. nih.gov Accessions that have non-functional versions of both AOP2 and AOP3 (AOP-null) will consequently accumulate higher levels of the precursor, this compound. nih.gov

Identification and Characterization of Key Biosynthetic Enzymes

Genetic and Molecular Regulation of this compound Biosynthetic Genes

The biosynthesis of this compound, an aliphatic glucosinolate derived from the amino acid methionine, is a complex process governed by a network of specific genes and regulatory factors. The expression of these genes is tightly controlled at the transcriptional level, ensuring the appropriate production of this compound in response to developmental and environmental cues.

Transcriptional Regulation and Gene Expression Profiles

The regulation of aliphatic glucosinolate biosynthesis, including that of this compound, is predominantly controlled by a specific group of R2R3-MYB transcription factors. ijcrt.orgresearchgate.net Key among these are MYB28, MYB29, and MYB76, which act as positive regulators. ijcrt.orgresearchgate.netfrontiersin.org MYB28 is considered the primary regulator, with MYB29 playing a significant, and MYB76 a more minor, role. researchgate.netfrontiersin.org These transcription factors activate the expression of genes involved in the core biosynthetic pathway by binding to their promoter regions. ijcrt.orgfrontiersin.org For instance, MYB28 directly activates genes such as MAM1 (involved in side-chain elongation) and CYP79F1 (involved in core structure formation), both of which are essential for this compound synthesis. ijcrt.org Studies have shown that overexpression of MYB28 leads to increased accumulation of aliphatic glucosinolates, including this compound. ijcrt.orgfrontiersin.org

Gene expression profiles vary significantly among different plant tissues and developmental stages. In Brassica oleracea varieties, this compound is often found in relatively high concentrations in the leaves and stems of cauliflower, kale, and white cabbage, but may be undetectable in broccoli. acs.orgnih.gov This tissue-specific accumulation is a direct consequence of differential gene expression. For example, divergent selection experiments in kale for high this compound content have demonstrated corresponding changes in the expression levels of key biosynthetic genes. frontiersin.org Furthermore, external stimuli, such as pathogen infection, can modulate the expression of these genes, leading to altered this compound levels as part of the plant's defense response. mdpi.comnih.gov

Regulatory Gene Loci (e.g., AOP2, MAM, CYP Gene Families)

Several key gene families are instrumental in the this compound biosynthetic pathway, controlling distinct steps from precursor modification to the final structure.

MAM (Methylthioalkylmalate synthase) Gene Family: This family is crucial for the initial chain elongation of methionine, which determines the side-chain length of the resulting glucosinolate. frontiersin.orgfrontiersin.org The MAM1 gene is primarily responsible for catalyzing the condensation reactions that produce the short-chained (C3 and C4) aliphatic glucosinolates. frontiersin.orgfrontiersin.org this compound, being a 3-methylsulfinylpropyl glucosinolate, is a direct product of the pathway involving MAM1 activity. acs.org

CYP (Cytochrome P450) Gene Families: Two main cytochrome P450 families, CYP79 and CYP83, are essential for forming the core glucosinolate structure. mdpi.comoup.com For aliphatic glucosinolates like this compound, the process begins with the conversion of the chain-elongated methionine derivative into an aldoxime by enzymes encoded by the CYP79F gene subfamily, particularly CYP79F1. ijcrt.orgfrontiersin.orgoup.com Subsequently, enzymes from the CYP83A family, such as CYP83A1, convert the aldoxime into an intermediate that is further processed to form the final compound. frontiersin.orgoup.comoup.comoup.com

AOP2 (Alkenyl hydroxalkyl producing 2) Gene: The AOP2 gene, part of the 2-oxoglutarate-dependent dioxygenase family, is involved in the secondary modification of the glucosinolate side chain. frontiersin.orgnih.gov The enzyme encoded by AOP2 can catalyze the conversion of methylsulfinylalkyl glucosinolates into alkenyl glucosinolates. frontiersin.org Specifically, AOP2 activity can convert this compound (a methylsulfinylpropyl glucosinolate) into sinigrin (an alkenyl glucosinolate), thereby altering the glucosinolate profile of the plant. frontiersin.org The expression and functionality of AOP2 can therefore directly influence whether this compound accumulates or is converted to other compounds. mdpi.comfrontiersin.org

Table 1: Key Genetic Loci in this compound Biosynthesis

| Gene Family/Locus | Encoded Enzyme/Factor | Role in this compound Biosynthesis |

| MYB28 | Transcription Factor | Primary positive regulator; activates expression of biosynthetic genes like MAM1 and CYP79F1. ijcrt.orgfrontiersin.org |

| MAM1 | Methylthioalkylmalate synthase 1 | Catalyzes the initial side-chain elongation of methionine to form the C3 backbone of this compound. frontiersin.orgfrontiersin.org |

| CYP79F1 | Cytochrome P450 monooxygenase | Converts the elongated amino acid into the corresponding aldoxime, a key step in core structure formation. ijcrt.orgfrontiersin.org |

| CYP83A1 | Cytochrome P450 monooxygenase | Further metabolizes the aldoxime intermediate in the core structure pathway. frontiersin.orgoup.comoup.com |

| AOP2 | 2-oxoglutarate-dependent dioxygenase | Mediates the secondary conversion of this compound into the alkenyl glucosinolate, sinigrin. mdpi.comfrontiersin.org |

Endogenous Enzymatic Hydrolysis of this compound

When plant tissues are damaged, this compound comes into contact with the endogenous enzyme myrosinase, initiating a hydrolysis reaction that releases biologically active compounds. wur.nltandfonline.com The specific products formed depend on various factors present during the reaction.

Myrosinase-Mediated Degradation Pathways

Myrosinase (a thioglucoside glucohydrolase) is physically segregated from glucosinolates in intact plant cells. tandfonline.com Upon tissue disruption, such as by chewing or cutting, myrosinase rapidly hydrolyzes the thioglucosidic bond in the this compound molecule. wur.nlcambridge.org This enzymatic action releases glucose and an unstable aglycone intermediate, thiohydroximate-O-sulfonate. cambridge.orgsci-hub.se This aglycone is the precursor to several possible breakdown products, with the final molecular structure being determined by the chemical conditions and the presence of specific protein cofactors at the time of its formation. cambridge.orgfrontiersin.org

Formation of this compound-Derived Isothiocyanates (Iberin)

Under typical conditions (neutral pH) and in the absence of certain specifier proteins, the unstable aglycone derived from this compound spontaneously undergoes a Lossen rearrangement to form the corresponding isothiocyanate. sci-hub.sefrontiersin.org The isothiocyanate derived from this compound is 3-methylsulfinylpropyl isothiocyanate, commonly known as iberin (B1674146). tandfonline.comnih.govmdpi.com Iberin is a potent bioactive compound and is homologous to sulforaphane (B1684495), differing by one methylene unit in its aliphatic chain. nih.govresearchgate.net

Generation of Nitriles and Epithionitriles

The hydrolysis of this compound does not always lead to the formation of iberin. The reaction can be directed toward the production of nitriles by certain proteins and conditions. sci-hub.sefrontiersin.org In the presence of a supplementary protein known as an epithiospecifier protein (ESP), the formation of isothiocyanates is suppressed in favor of nitriles or epithionitriles. sci-hub.sefrontiersin.orgnih.gov For non-alkenyl glucosinolates like this compound, ESP activity, which requires ferrous iron (Fe²⁺) as a cofactor, promotes the formation of the simple nitrile. sci-hub.sefrontiersin.orgd-nb.info The resulting compound from this compound under these conditions is iberin-nitrile. semanticscholar.org The presence or absence of ESP and Fe²⁺ in the plant tissue is a critical determinant of whether this compound hydrolysis yields the isothiocyanate (iberin) or the nitrile. sci-hub.sed-nb.info

Table 2: Primary Hydrolysis Products of this compound

| Product Name | Chemical Name | Class | Conditions Favoring Formation |

| Iberin | 3-methylsulfinylpropyl isothiocyanate | Isothiocyanate | Spontaneous rearrangement of the aglycone at neutral pH in the absence of specifier proteins. sci-hub.sefrontiersin.orgnih.gov |

| Iberin-nitrile | 4-(methylsulfinyl)butanenitrile | Nitrile | Myrosinase hydrolysis in the presence of Epithiospecifier Protein (ESP) and Fe²⁺ cofactor. sci-hub.sefrontiersin.orgsemanticscholar.org |

This compound, a member of the aliphatic class of glucosinolates, is a secondary metabolite predominantly found in cruciferous vegetables of the Brassica genus, such as kale and broccoli. nih.gov Its biosynthesis is a complex, multi-step process originating from the amino acid methionine. ashs.orgfrontiersin.org The metabolic pathway of this compound can be broadly categorized into three distinct stages: side-chain elongation of the precursor amino acid, formation of the core glucosinolate structure, and secondary modifications of the side chain.

The initial phase of this compound biosynthesis involves the chain elongation of methionine. jst.go.jpnih.gov This process is catalyzed by a series of enzymes, including branched-chain amino acid aminotransferases (BCAT) and methylthioalkylmalate synthase (MAM) enzymes. mdpi.com These enzymes work in concert to add methylene groups to the methionine side chain, a critical step in determining the final structure of the glucosinolate. For this compound, which possesses a three-carbon side chain, a dominant allele of the GSL-PRO gene is essential. ashs.orgfrontiersin.org

Following side-chain elongation, the formation of the core glucosinolate structure commences. This stage involves the conversion of the elongated amino acid into an aldoxime, a reaction catalyzed by cytochrome P450 enzymes of the CYP79 family. mdpi.com Subsequently, another group of cytochrome P450 enzymes, the CYP83 family, oxidizes the aldoxime. mdpi.com The final steps in the core structure formation involve the action of C-S lyase, UDP-glucosyltransferase, and sulfotransferase enzymes, which ultimately give rise to the characteristic thio-glucose and sulfate moieties of the glucosinolate molecule.

The final stage in the biosynthesis of this compound involves secondary modifications to the side chain. In the case of this compound, this involves the oxidation of the sulfur atom in the side chain to form a sulfinyl group. This oxidation is a crucial step that differentiates this compound from its precursor, glucoiberverin. The GSL-ALK gene, which is responsible for the conversion of methylsulfinyl GSLs to alkenyl GSLs, is a key determinant of the final aliphatic glucosinolate profile in Brassica oleracea. frontiersin.org

Once synthesized, this compound can undergo hydrolysis, a process catalyzed by the enzyme myrosinase, which is physically separated from glucosinolates in intact plant tissue but comes into contact with them upon tissue damage. nih.gov This hydrolysis releases glucose and an unstable aglycone, which then rearranges to form various bioactive compounds. The primary hydrolysis product of this compound is 3-methylsulfinylpropyl isothiocyanate, also known as iberin. tandfonline.comnih.gov Iberin is a highly reactive compound and is responsible for many of the characteristic properties of this compound-containing plants.

In humans, the metabolism of ingested this compound is largely dependent on the activity of myrosinase present in the food and the metabolic activity of the gut microbiome. nih.gov If active myrosinase is present, this compound is hydrolyzed to iberin in the upper gastrointestinal tract. However, if myrosinase is inactivated, for instance by cooking, this compound may be absorbed intact or be metabolized by gut bacteria in the colon. nih.gov Certain strains of human gut bacteria, such as Enterococcus casseliflavus and Escherichia coli, have been shown to metabolize this compound, producing iberin and other metabolites. nih.gov

| Compound Name | Chemical Class | Role in Relation to this compound |

| Methionine | Amino Acid | Precursor for biosynthesis |

| Glucoiberverin | Glucosinolate | Precursor to this compound |

| Iberin | Isothiocyanate | Primary hydrolysis product |

| 3-methylsulfinylpropyl nitrile | Nitrile | Alternative hydrolysis product |

Factors Governing Hydrolysis Product Speciation (e.g., pH, Co-Factors, Epithiospecifier Proteins)

The hydrolysis of this compound, catalyzed by the enzyme myrosinase, does not always lead to the formation of a single product. The chemical nature of the resulting hydrolysis products, a process known as speciation, is governed by a variety of factors, including the pH of the reaction environment, the presence of specific co-factors, and the activity of certain proteins, most notably epithiospecifier proteins (ESPs). srce.hrmdpi.com These factors can significantly influence whether the hydrolysis of this compound yields the isothiocyanate iberin or alternative products such as nitriles.

pH

The pH of the medium in which this compound hydrolysis occurs plays a critical role in determining the final product. At a neutral pH, the hydrolysis of this compound predominantly yields iberin. nih.govpan.olsztyn.pl However, under acidic conditions, typically at a pH of 3-4, the formation of nitriles is favored. nih.govfrontiersin.org This shift in product speciation is a result of the chemical rearrangement of the unstable aglycone intermediate formed during hydrolysis.

Co-Factors

Certain metal ions can act as co-factors that influence the outcome of this compound hydrolysis. Specifically, the presence of ferrous ions (Fe2+) has been shown to promote the formation of nitriles at the expense of isothiocyanates. srce.hr The mechanism by which Fe2+ influences this process is thought to involve its interaction with the aglycone intermediate, steering its rearrangement towards nitrile formation.

Epithiospecifier Proteins (ESPs)

Epithiospecifier proteins are non-catalytic proteins that can modulate the activity of myrosinase and direct the hydrolysis of glucosinolates towards the formation of nitriles and epithionitriles, rather than isothiocyanates. srce.hrdpi.qld.gov.au The activity of ESPs is a significant factor in determining the profile of hydrolysis products in many Brassica species. jst.go.jp Research has demonstrated that the function of ESPs is dependent on the presence of Fe2+ as a cofactor. sci-hub.se In the context of this compound, the presence and activity of ESPs can lead to a significant reduction in the formation of iberin, with a corresponding increase in the production of 3-methylsulfinylpropyl nitrile. dpi.qld.gov.au The ratio of ESP activity to myrosinase activity is a crucial determinant of the final proportion of nitriles produced upon hydrolysis. dpi.qld.gov.au

| Factor | Condition | Predominant Hydrolysis Product of this compound |

| pH | Neutral | Iberin (Isothiocyanate) |

| Acidic (pH 3-4) | 3-methylsulfinylpropyl nitrile | |

| Co-factors | Presence of Fe2+ | 3-methylsulfinylpropyl nitrile |

| Proteins | Presence of Epithiospecifier Protein (ESP) | 3-methylsulfinylpropyl nitrile |

Biotransformation and Extrinsic Metabolism of Glucoiberin in Non Human Systems

Microbial Metabolism of Glucoiberin

The conversion of glucosinolates by gut bacteria is a critical step that determines the nature of the compounds absorbed by the host. This process can result in the production of isothiocyanates (ITCs), nitriles, and other metabolites. nih.govmassey.ac.nz

The human gut microbiota possesses the enzymatic machinery necessary to hydrolyze glucosinolates, a function that is particularly important when plant-derived myrosinase is inactive. frontiersin.orgnih.gov This "myrosinase-like" activity enables the conversion of glucosinolates into biologically active compounds. nih.govmdpi.com The composition of an individual's gut microbiota can lead to significant variations in the absorption and excretion of glucosinolate metabolites. frontiersin.orgmdpi.com Studies have demonstrated that the gut microbiome is essential for the conversion of glucosinolates to ITCs when plant myrosinase is absent. frontiersin.org The biotransformation of these compounds is not limited to hydrolysis; redox reactions carried out by gut microbiota also play a role, favoring the formation of bioactive ITCs. mdpi.com

Specific bacterial strains within the gut have been identified as key players in the metabolism of this compound. Research has shown that different bacteria exhibit distinct metabolic activities and produce different profiles of metabolites. nih.govmdpi.com

Escherichia coli , a common inhabitant of the gut, has been shown to be particularly effective at metabolizing this compound. nih.gov For instance, E. coli VL8 can metabolize 80-90% of available this compound. nih.govresearchgate.net This metabolism involves not only hydrolysis but also a reduction step. E. coli can reduce the sulfinyl group of this compound, converting it to Glucoiberverin. uea.ac.uk This is followed by hydrolysis to produce iberverin and iberverin nitrile. nih.gov Similarly, E. coli Nissle 1917 has been observed to transform this compound into Glucoiberverin and small amounts of iberverin nitrile. researchgate.netnih.gov

Lactic Acid Bacteria (LAB) also contribute to this compound biotransformation, although their metabolic pathways can differ from those of Enterobacteriaceae. researchgate.netnih.gov For example, Lactobacillus agilis R16 showed limited ability to metabolize this compound, with only about 10% being metabolized without detectable products. nih.govresearchgate.net In contrast, Enterococcus casseliflavus CP1 metabolized 40-50% of this compound, producing low concentrations of the isothiocyanate iberin (B1674146). nih.govresearchgate.net Strains like Lactobacillus plantarum KW30 and Lactococcus lactis subsp. lactis KF147 were found to consume about 30-33% of this compound, converting it into iberverin nitrile and other unidentified metabolites. researchgate.netnih.gov

The table below summarizes the metabolic activity of selected bacterial strains on this compound.

| Bacterial Strain | % this compound Metabolized | Key Metabolites Produced |

| Escherichia coli VL8 | 80-90% | Glucoiberverin, Iberverin, Iberverin Nitrile |

| Escherichia coli Nissle 1917 | ~65% | Glucoiberverin, Iberverin Nitrile |

| Enterococcus casseliflavus CP1 | 40-50% | Iberin |

| Lactobacillus agilis R16 | ~10% | No detectable products |

| Lactobacillus plantarum KW30 | 30-33% | Iberverin Nitrile, other unidentified metabolites |

| Lactococcus lactis subsp. lactis KF147 | 30-33% | Iberverin Nitrile, other unidentified metabolites |

The microbial biotransformation of this compound yields several key metabolites. The primary products identified in various studies are the isothiocyanate Iberin , the reduced glucosinolate Glucoiberverin , and the corresponding nitrile Iberverin nitrile . nih.govresearchgate.netnih.gov

The formation of these different metabolites is dependent on the specific bacterial strain and its enzymatic capabilities. For instance, the production of Iberin is a result of direct hydrolysis of this compound by microbial myrosinase-like enzymes. nih.gov Conversely, the formation of Glucoiberverin is due to the action of reductase enzymes that reduce the sulfoxide (B87167) group of this compound. uea.ac.uk This reduced glucosinolate can then be hydrolyzed to form iberverin and iberverin nitrile. nih.gov The production of nitriles over isothiocyanates may be influenced by the physicochemical conditions of the gut and the specific enzymatic pathways present in the bacteria. frontiersin.orgnih.gov

Metabolism by Specific Bacterial Strains (e.g., Lactic Acid Bacteria, Escherichia coli)

Enzymatic Activities of Microbial Origin on this compound

The bioconversion of this compound by microorganisms is mediated by specific enzymes that catalyze hydrolysis and reduction reactions.

Several gut bacteria possess enzymes with myrosinase-like activity, enabling them to hydrolyze glucosinolates. frontiersin.orgnih.gov These enzymes are crucial for the production of isothiocyanates from glucosinolates in the gut, especially when dietary plant myrosinase is inactive. uea.ac.uk Bacterial species such as Bacteroides thetaiotaomicron, Enterococcus casseliflavus, and Escherichia coli have been shown to exhibit myrosinase-like activity. frontiersin.orgmdpi.com While the term "myrosinase" is often used, these bacterial enzymes are typically β-glucosidases that have specificity for thioglucosides like this compound. uea.ac.uknih.gov The first bacterial myrosinase was isolated from Enterococcus cloacae, and others have been identified in species like Citrobacter. nih.gov However, the genetic basis for this activity in many gut bacteria, including Lactobacillus agilis R16 and E. coli VL8, appears to be different from the well-characterized myrosinase genes, suggesting the existence of multiple microbial metabolic pathways for glucosinolate hydrolysis. frontiersin.org

Besides hydrolysis, reduction is a key enzymatic reaction in the metabolism of sulfinylalkyl glucosinolates like this compound. Some gut bacteria can reduce the methylsulfinylalkyl side chain of these glucosinolates. uea.ac.uk For example, in vitro fermentation models with human fecal microbiota have demonstrated the bacterial-mediated reduction of this compound to Glucoiberverin. uea.ac.uk An Escherichia coli strain has been specifically identified to possess this reductase activity, which acts on the sulphoxide moiety. uea.ac.uk

Further research into the cell-free extracts of E. coli VL8 revealed that the putative reductase enzyme responsible for this bioconversion requires both Mg²⁺ and NAD(P)H as cofactors. nih.govresearchgate.net This enzyme can reduce both the parent glucosinolate (e.g., glucoraphanin (B191350) to glucoerucin) and its corresponding isothiocyanate (e.g., sulforaphane (B1684495) to erucin). nih.gov It is plausible that a similar reductase activity is responsible for the conversion of this compound to Glucoiberverin. One candidate enzyme for this type of redox reaction is Methionine sulfoxide reductase. uea.ac.uknih.gov

Microbial Myrosinase-like Activities

Comparative Studies of this compound Biotransformation across Diverse Microbial Environments

The biotransformation of this compound by microorganisms is a complex process that varies significantly across different bacterial species and environments. mdpi.com Microorganisms possessing myrosinase-like enzymes can hydrolyze this compound, initiating a cascade of reactions that lead to various breakdown products. frontiersin.org However, the extent of degradation and the profile of metabolites produced are highly dependent on the specific microbial strain. mdpi.comnih.gov

Studies comparing different bacterial strains have revealed distinct metabolic capabilities. For instance, in controlled in-vitro experiments, strains of human gut-associated bacteria have demonstrated varied efficiency in metabolizing this compound. Escherichia coli VL8 is particularly effective, metabolizing 80-90% of the available this compound. nih.govresearchgate.net In contrast, Enterococcus casseliflavus CP1 metabolizes a moderate amount, around 40-50%, while Lactobacillus agilis R16 shows very limited activity, degrading only about 10% of the compound. nih.govresearchgate.net This highlights that the mere presence of a microbial environment does not guarantee efficient this compound transformation; the specific enzymatic machinery of the resident microbes is the determining factor. mdpi.com

A significant finding in these comparative studies is the ability of certain bacteria not just to hydrolyze this compound but also to reduce it. Escherichia coli VL8, for example, can bioconvert this compound into its reduced form, glucoiberverin. nih.govmassey.ac.nz This reduction pathway appears to be characteristic of certain Enterobacteriaceae. massey.ac.nz The cell-free extracts of E. coli VL8 contain a reductase enzyme responsible for this conversion, which requires Mg²⁺ and NAD(P)H as cofactors. nih.gov This reductive metabolism precedes hydrolysis and leads to a different set of breakdown products than direct hydrolysis of this compound. nih.govresearchgate.net

In non-gut environments, such as soil, the degradation of glucosinolates like this compound is also microbially driven. plos.org Soil microorganisms can possess extracellular myrosinases that break down glucosinolates released from plant matter. plos.org The composition of the microbial community, along with soil physicochemical properties like pH and the presence of metal ions (e.g., ferrous ions), influences the degradation pathway. plos.org For example, acidic conditions and the presence of Fe²⁺ ions tend to favor the formation of nitriles over isothiocyanates. plos.orgnih.gov While direct comparative studies on this compound degradation by specific soil microbes are less common than for gut bacteria, the principles of enzymatic degradation and the influence of environmental cofactors are broadly applicable. plos.org

The following table summarizes the metabolic activity of selected bacterial strains on this compound based on in-vitro research findings.

Table 1: Comparative Metabolism of this compound by Different Bacterial Strains This table is interactive. You can sort and filter the data by clicking on the headers.

| Bacterial Strain | Environment/Source | This compound Metabolized (%) | Key Breakdown Products Identified | Reference |

|---|---|---|---|---|

| Escherichia coli VL8 | Human Gut | 80–90% | Iberverin, Iberverin Nitrile, Glucoiberverin | researchgate.net, nih.gov |

| Enterococcus casseliflavus CP1 | Human Gut | 40–50% | Iberin | researchgate.net, nih.gov |

| Lactobacillus agilis R16 | Human Gut | ~10% | No products detected | researchgate.net, nih.gov |

| Enterobacter cloacae | Human Gut | Data not quantified | Nitriles, Reduced Glucosinolates | nih.gov |

| Lactobacillus plantarum KW30 | Not Specified | Data not quantified | Nitriles | nih.gov |

Implications of Microbial Metabolism on this compound Breakdown Products (Non-Human Context)

The microbial metabolism of this compound has significant implications for the types of breakdown products formed, which in turn affects their biological activity and role in non-human ecosystems like soil or the gut of animals. The specific metabolic pathway utilized by a microbial community dictates whether the resulting compounds are primarily isothiocyanates, nitriles, or other derivatives. mdpi.comfrontiersin.org

One of the most critical implications is the formation of different classes of compounds from the same precursor. Direct enzymatic hydrolysis of this compound by myrosinase typically yields the isothiocyanate iberin. However, microbial metabolism often leads to a more diverse range of products. mdpi.com The presence of specific proteins and cofactors in the microbial environment can steer the breakdown away from isothiocyanate production towards nitrile formation (e.g., iberin nitrile). nih.gov This is significant because nitriles generally exhibit different and sometimes lower biological activity compared to their corresponding isothiocyanates. frontiersin.org In a soil context, this differential breakdown can affect the efficacy of biofumigation, a process where glucosinolate-rich plants are used to release biocidal isothiocyanates to control soil-borne pests and pathogens. plos.org A microbial community that favors nitrile formation would reduce the biofumigant potential. plos.org

Furthermore, the reductive pathway observed in bacteria like E. coli VL8 introduces another layer of complexity. nih.gov The conversion of this compound (a methylsulfinylalkyl glucosinolate) to glucoiberverin (a methylthioalkyl glucosinolate) is a crucial step. nih.govmassey.ac.nz This new glucosinolate, glucoiberverin, is then hydrolyzed to its own set of products, primarily iberverin and iberverin nitrile. nih.govresearchgate.net This implies that the presence of such reducing bacteria in an environment (like an animal's gut) can fundamentally alter the profile of bioactive compounds produced from dietary this compound. Instead of producing iberin, the system generates iberverin and its nitrile.

The stability and subsequent reactions of these breakdown products are also an important consideration. Isothiocyanates are highly reactive compounds, while nitriles are generally more stable. researchgate.net The profile of breakdown products generated by microbes can therefore influence the persistence and interaction of these compounds within their environment.

Table 2: Key Microbial Breakdown Products of this compound and Their Significance This table is interactive. You can sort and filter the data by clicking on the headers.

| Breakdown Product | Precursor Compound | Microbial Pathway | Significance in Non-Human Context | Reference |

|---|---|---|---|---|

| Iberin | This compound | Direct Myrosinase Hydrolysis | Bioactive isothiocyanate with potential antimicrobial/biocidal effects in soil. | nih.gov, frontiersin.org |

| Iberin Nitrile | This compound | Hydrolysis under specific conditions (e.g., acidic pH, presence of certain proteins) | Generally more stable but potentially less biologically active than iberin; formation reduces biofumigation efficacy. | massey.ac.nz, nih.gov |

| Glucoiberverin | This compound | Reductase activity (e.g., by E. coli VL8) | A different glucosinolate that serves as a precursor to a new set of breakdown products. | nih.gov, nih.gov |

| Iberverin | Glucoiberverin | Myrosinase Hydrolysis | A different isothiocyanate formed as a result of prior microbial reduction of this compound. | researchgate.net, nih.gov |

Ecological and Physiological Functions of Glucoiberin in Plants

Role in Plant Defense Mechanisms Against Herbivory

The "mustard oil bomb," a defense system involving glucosinolates and the enzyme myrosinase, is a classic example of plant chemical defense. mdpi.commpg.de When plant tissue is damaged by chewing insects, glucoiberin and other glucosinolates come into contact with myrosinase, leading to their hydrolysis. mdpi.commdpi.com This reaction produces a variety of biologically active compounds, including isothiocyanates, which are often toxic or deterrent to herbivores. mdpi.comfrontiersin.org

Deterrent Effects on Insect Pests

This compound has been identified as a potential repellent for certain insect pests. Research on cabbage genotypes has indicated that this compound, along with other glucosinolates like glucobrassicin (B1234704) and glucoiberverin, may act as a repellent to the diamondback moth (Plutella xylostella). frontiersin.org Studies have shown a negative association between the presence of aliphatic this compound and insect richness and herbivory. frontiersin.org In fact, high concentrations of the short-chain alkenyl glucosinolate, this compound, in Brassica oleracea cultivars were found to harbor low herbivore diversity. nih.gov This suggests that this compound can act as a feeding deterrent, contributing to the plant's resistance against a range of insects. frontiersin.org For generalist insect species, the toxic properties of glucosinolate hydrolysis products can inhibit growth and act as feeding deterrents. frontiersin.org

However, the effect of this compound is not universal across all herbivores. For specialist insects that have co-evolved with brassicaceous plants, this compound can paradoxically act as a feeding and oviposition stimulant. frontiersin.orgresearchgate.netcsic.es This highlights the complex and often species-specific nature of plant-herbivore interactions mediated by chemical compounds.

Influence on Herbivore Feeding Behavior and Development

The concentration of this compound can significantly influence the feeding behavior and developmental success of herbivores. In laboratory studies, mature Brassica oleracea plants with low levels of this compound were more readily consumed by the generalist herbivore Mamestra brassicae. csic.es Conversely, a high-glucoiberin genotype was consumed less and led to a longer development time for both the generalist Mamestra brassicae and the specialist Pieris rapae. researchgate.net

For the specialist Pieris rapae, the impact of this compound can vary with plant age. While the highest larval weight for P. rapae was observed on young plants with high this compound content, on mature plants, larval weight decreased with high levels of this compound. csic.esresearchgate.net This suggests a complex interplay between plant developmental stage and glucosinolate content in determining herbivore performance.

Table 1: Influence of this compound on Herbivore Behavior and Development

| Herbivore Species | Plant Species/Genotype | This compound Level | Observed Effect | Citation |

|---|---|---|---|---|

| Plutella xylostella (Diamondback Moth) | Cabbage Genotypes | High | Potential repellent | frontiersin.org |

| General Herbivores | Brassica oleracea | High | Low herbivore diversity | nih.gov |

| Mamestra brassicae (Generalist) | Mature Brassica oleracea | Low | Increased consumption | csic.es |

| Mamestra brassicae & Pieris rapae | Brassica oleracea | High | Reduced consumption, longer development time | researchgate.net |

| Pieris rapae (Specialist) | Young Brassica oleracea | High | Increased larval weight | csic.esresearchgate.net |

| Pieris rapae (Specialist) | Mature Brassica oleracea | High | Decreased larval weight | csic.esresearchgate.net |

Contributions to Plant Resistance Against Pathogens

The role of this compound extends beyond herbivore defense to encompass resistance against various plant pathogens. The antimicrobial properties of its degradation products are a key component of this defense.

Signaling in Plant-Pathogen Interactions

Beyond their direct antimicrobial effects, glucosinolates and their breakdown products are involved in the complex signaling networks that orchestrate plant immune responses. medicine.dp.uafrontiersin.org While specific research detailing this compound's direct role as a signaling molecule in plant-pathogen interactions is still emerging, the broader glucosinolate-myrosinase system is recognized as a key component of plant defense signaling. researchgate.netresearchgate.netjst.go.jp The activation of this system upon pathogen attack can lead to the production of signaling molecules that trigger downstream defense responses. frontiersin.org For instance, some glucosinolate hydrolysis products, like certain nitriles, have been shown to induce the production of key defense hormones such as salicylic (B10762653) acid (SA) and jasmonic acid (JA). frontiersin.org

This compound's Involvement in Plant Responses to Abiotic Stress

Plants must constantly adapt to fluctuating environmental conditions, and this compound appears to play a role in mediating responses to abiotic stressors such as temperature and nutrient availability. nih.govresearchgate.net

The concentration of glucosinolates, including this compound, can be influenced by various abiotic factors. nih.govmdpi.com For example, studies have shown that high temperatures can lead to significant increases in the synthesis of this compound in Brassica oleracea. mdpi.com Similarly, optimal sulfur and nitrogen supply has been found to improve the concentrations of alkyl glucosinolates like this compound in broccoli plants. mdpi.com

This modulation of this compound levels in response to abiotic stress suggests a functional role in adaptation. For instance, the accumulation of certain glucosinolates under stress conditions may enhance the plant's defensive capabilities against pathogens that might take advantage of a stressed plant. nih.gov Furthermore, there is evidence to suggest that the exogenous application of isothiocyanates, the breakdown products of glucosinolates, can enhance thermotolerance in plants, indicating that these compounds may act as signaling molecules in stress response pathways. nih.gov While the precise molecular mechanisms are still under investigation, it is clear that this compound is a dynamic component of the plant's metabolic response to its environment. mdpi.comru.nlfrontiersin.org

Modulation of Stress Tolerance Pathways

This compound is actively involved in the complex network of plant stress response. Its breakdown products, primarily isothiocyanates, are key players in modulating pathways that enhance a plant's resilience to various stressors. nih.govmaxapress.com For instance, research has shown that the exogenous application of isothiocyanates can bolster thermotolerance in Arabidopsis by inducing the expression of heat shock protein (HSP) genes. nih.govnih.gov These proteins act as molecular chaperones, protecting cellular proteins from damage caused by high temperatures. nih.gov

Furthermore, glucosinolates and their derivatives are implicated in the plant's response to water scarcity. Their degradation products can trigger stomatal closure, a critical mechanism for reducing water loss through transpiration. researchgate.net The accumulation of this compound itself has been observed as a direct response to certain biotic stresses. In studies involving Indian mustard and broccoli, an increase in this compound levels was noted in response to infection by the oomycete pathogen Albugo candida, which causes white rust disease, suggesting its role in the plant's defense signaling and response pathway. researchgate.net Recent work has also highlighted that glucosinolates can function as both defensive compounds and internal signals, triggering the deposition of callose, a polysaccharide that acts as a barrier against pathogens. nih.gov

Adaptive Accumulation under Environmental Extremes

The concentration of this compound within plant tissues is not static; it changes dynamically in response to a variety of environmental challenges, indicating an adaptive mechanism to cope with suboptimal conditions. srce.hrnih.gov These fluctuations are dependent on the type, intensity, and duration of the stress, as well as the specific plant species and its developmental stage. nih.gov

Temperature is a significant factor influencing this compound levels. Studies on kale (Brassica oleracea var. acephala) have shown that chilling temperatures (e.g., 8°C) can lead to an increase in this compound content. mdpi.com Conversely, high-temperature stress has been shown to have the opposite effect in some species. In two lines of Brassica alboglabra (Chinese kale), heat stress at 42°C for 48 hours resulted in a sharp decrease in this compound content. researchgate.net In Arabidopsis thaliana, treatment with 24-epibrassinolide (B1217166), a plant steroid hormone involved in stress responses, also led to a significant decrease in this compound levels. nih.govoup.comresearchgate.net

Water availability is another critical environmental factor that modulates this compound levels. General studies on Brassica species indicate that water stress often leads to an increase in the total concentration of glucosinolates in the leaves, which is considered part of the plant's osmotic adjustment process to maintain turgor. nih.govmdpi.comresearchgate.net

Table 1: Influence of Environmental Stress on this compound Content in Various Plant Species

| Plant Species | Stress Condition | Observed Effect on this compound Content | Reference |

|---|---|---|---|

| Brassica alboglabra (Chinese kale) | Heat Stress (42°C for 48h) | Sharp decrease | researchgate.net |

| Brassica oleracea var. acephala (Kale) | Cold Temperature (12°C) | Increased content in populations with high baseline GSLs | mdpi.com |

| Arabidopsis thaliana | Treatment with 24-epibrassinolide (3 μM) | Significant decrease | nih.govoup.comresearchgate.net |

| Brassica juncea & Brassica oleracea | Infection by Albugo candida | Increased accumulation | researchgate.net |

Physiological Roles Beyond Defense

While the role of glucosinolates in plant defense is well-documented, emerging research indicates that compounds like this compound also fulfill other crucial physiological functions related to nutrient management and internal cellular communication.

Potential as a Nutrient Reservoir

This compound, like all glucosinolates, is a nitrogen- and sulfur-rich secondary metabolite. srce.hrnih.gov This composition has led to the hypothesis that these compounds can function as a storage reservoir for these essential nutrients. nih.govunibas.itresearchgate.net According to this theory, under conditions of nutrient scarcity, particularly sulfur deficiency, the plant can catabolize glucosinolates to remobilize sulfur for use in primary metabolic processes, such as the synthesis of amino acids and proteins. frontiersin.org

Evidence supporting this role includes the observation that sulfur deficiency generally leads to a decrease in the concentration of aliphatic glucosinolates like this compound. srce.hr Conversely, an adequate supply of sulfur and nitrogen can increase glucosinolate content. srce.hrunibas.it However, some research suggests that the primary role may be more related to maintaining sulfur balance rather than acting as a long-term storage sink, as the capacity to store excess sulfur in glucosinolates can be limited. nih.govwur.nl In horseradish, for example, it has been posited that the reduction of glucosinolates in the roots during peak vegetative growth may indicate that the plant is catabolizing these compounds to support metabolic activity in photosynthesizing tissues. unibas.itresearchgate.net

Involvement in Intracellular Signaling Pathways

There is growing evidence that this compound and its metabolic products are integrated into the plant's complex intracellular signaling networks. nih.govnih.gov A prominent example is the interaction with brassinosteroid (BR) signaling. nih.govoup.comresearchgate.net Brassinosteroids are a class of plant hormones that regulate a wide array of developmental processes and stress responses. nih.gov

Furthermore, the hydrolysis products of glucosinolates, isothiocyanates, can themselves act as signaling molecules. nih.govnih.gov For instance, their role in inducing thermotolerance is linked to the accumulation of hydrogen peroxide (H₂O₂), a well-known secondary messenger in various plant stress responses. nih.gov This mode of action is similar to that of salicylic acid, another critical plant defense hormone, suggesting a crosstalk between different signaling pathways. nih.gov

Advanced Analytical Methodologies for Glucoiberin Research

Chromatographic Techniques for Separation and Quantification of Glucoiberin

Chromatography is a cornerstone of phytochemical analysis, allowing for the separation of individual compounds from a mixture. For a polar compound like this compound, specific chromatographic approaches are required to achieve optimal resolution and quantification.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of glucosinolates. mdpi.com Typically, reversed-phase (RP) HPLC is employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.govresearchgate.net However, due to the high polarity of intact glucosinolates, they often elute early in the chromatographic run, close to the void volume, which can be problematic for accurate quantification, especially for highly polar glucosinolates like this compound. researchgate.net

To overcome this, several strategies have been developed. One common approach involves the enzymatic desulfation of glucosinolates prior to analysis. This process removes the sulfate (B86663) group, creating less polar desulfo-glucosinolates that are more readily retained on RP-HPLC columns. nih.gov However, this method has drawbacks, including the potential for incomplete desulfation and the fact that the analyzed compounds are no longer in their native, biologically active form. mdpi.comnih.gov

Alternatively, methods for the analysis of intact glucosinolates are preferred. mdpi.com These methods often utilize specific mobile phase compositions, such as aqueous solutions of ammonium (B1175870) acetate (B1210297) or ammonium sulfate, to improve the separation of these polar compounds on RP columns. researchgate.netnih.gov Detection is commonly performed using ultraviolet (UV) spectroscopy, typically at a wavelength of around 229 nm, where the N-hydroxysulfate moiety of glucosinolates exhibits absorbance. nih.govresearchgate.netkuleuven.be Diode-array detection (DAD) can provide additional spectral information, aiding in peak identification. nih.gov

Table 1: Comparison of HPLC Methodologies for Glucosinolate Analysis This table is interactive. Users can sort columns by clicking on the headers.

| Methodology | Principle | Advantages | Disadvantages | Common Detector |

|---|---|---|---|---|

| RP-HPLC of Desulfo-glucosinolates | Enzymatic removal of the sulfate group to decrease polarity before separation on a C18 column. | Good retention and separation of less polar derivatives. | Time-consuming sample preparation, potential for incomplete reaction, analysis of non-native form. mdpi.comnih.gov | UV/DAD nih.gov |

| RP-HPLC of Intact Glucosinolates | Separation of native glucosinolates on a C18 column, often with modified mobile phases. | Analysis of the biologically active form, simpler sample preparation. mdpi.com | Poor retention of highly polar glucosinolates like this compound. | UV/DAD nih.govresearchgate.net |

| Ion-Pair RP-HPLC | Addition of an ion-pairing reagent to the mobile phase to form neutral complexes with charged analytes, enhancing retention on RP columns. | Improved retention of intact glucosinolates. | Can suppress ionization in mass spectrometry. researchgate.net | UV/DAD, MS |

Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative to RP-HPLC for the separation of highly polar compounds like this compound. akjournals.comakjournals.com In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer. akjournals.comlongdom.org This creates a water-rich layer on the surface of the stationary phase, and polar analytes partition between this layer and the bulk mobile phase. longdom.org As a result, polar compounds are more strongly retained and elute later, offering better separation for compounds that are poorly retained in RP-HPLC. researchgate.net

HILIC has proven to be particularly effective for the analysis of intact glucosinolates, providing excellent separation of even closely related and highly polar compounds. researchgate.netnih.gov For instance, HILIC can successfully separate this compound from other polar glucosinolates like glucoraphanin (B191350). nih.govakjournals.com The use of zwitterionic stationary phases, such as those based on sulfobetaine, has been shown to offer robust and reproducible separations of glucosinolates. akjournals.comnih.govnestgrp.com These second-generation HILIC columns are more durable and allow for greater flexibility in mobile phase composition compared to earlier polyhydroxyethyl aspartamide columns. akjournals.comnih.gov

A key advantage of HILIC is its compatibility with mass spectrometry, as the high organic content of the mobile phase facilitates efficient spray ionization. longdom.org This makes HILIC an ideal separation technique to couple with MS for comprehensive glucosinolate profiling.

Table 2: HILIC Parameters for this compound and Glucoraphanin Separation This table is interactive. Users can sort columns by clicking on the headers.

| Parameter | Condition | Effect on Separation | Reference |

|---|---|---|---|

| Stationary Phase | Zwitterionic (ZIC-HILIC) | Provides robust and reproducible separation of glucosinolates. | nih.govnestgrp.com |